molecular formula C15H18N2O2 B12903535 5-(Butan-2-yl)-2-(4-methoxyphenyl)pyrimidin-4(3H)-one CAS No. 61454-67-9

5-(Butan-2-yl)-2-(4-methoxyphenyl)pyrimidin-4(3H)-one

Cat. No.: B12903535
CAS No.: 61454-67-9
M. Wt: 258.32 g/mol
InChI Key: YGYMORFGQAVNIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(sec-Butyl)-2-(4-methoxyphenyl)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a sec-butyl group at the 5-position and a 4-methoxyphenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(sec-Butyl)-2-(4-methoxyphenyl)pyrimidin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxybenzaldehyde with sec-butylamine to form an intermediate Schiff base, which is then cyclized with a suitable reagent such as urea or thiourea to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(sec-Butyl)-2-(4-methoxyphenyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 5-(sec-Butyl)-2-(4-formylphenyl)pyrimidin-4(1H)-one or 5-(sec-Butyl)-2-(4-carboxyphenyl)pyrimidin-4(1H)-one.

    Reduction: 5-(sec-Butyl)-2-(4-methoxyphenyl)pyrimidine.

    Substitution: 5-(sec-Butyl)-2-(4-aminophenyl)pyrimidin-4(1H)-one or 5-(sec-Butyl)-2-(4-thiolphenyl)pyrimidin-4(1H)-one.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(sec-Butyl)-2-(4-methoxyphenyl)pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-(sec-Butyl)-2-phenylpyrimidin-4(1H)-one: Lacks the methoxy group, which may affect its reactivity and biological activity.

    5-(sec-Butyl)-2-(4-hydroxyphenyl)pyrimidin-4(1H)-one: Contains a hydroxyl group instead of a methoxy group, which can influence its solubility and hydrogen bonding interactions.

    5-(sec-Butyl)-2-(4-chlorophenyl)pyrimidin-4(1H)-one: The presence of a chlorine atom can alter its electronic properties and reactivity.

Uniqueness

5-(sec-Butyl)-2-(4-methoxyphenyl)pyrimidin-4(1H)-one is unique due to the presence of both the sec-butyl and methoxyphenyl groups, which confer specific chemical and biological properties. The methoxy group can participate in hydrogen bonding and electronic interactions, while the sec-butyl group provides steric hindrance and hydrophobic character.

Properties

CAS No.

61454-67-9

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

5-butan-2-yl-2-(4-methoxyphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C15H18N2O2/c1-4-10(2)13-9-16-14(17-15(13)18)11-5-7-12(19-3)8-6-11/h5-10H,4H2,1-3H3,(H,16,17,18)

InChI Key

YGYMORFGQAVNIC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CN=C(NC1=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.